molecular formula C9H13N5O B12331097 4(3H)-Pteridinone, 2-amino-7,8-dihydro-6,7,7-trimethyl-

4(3H)-Pteridinone, 2-amino-7,8-dihydro-6,7,7-trimethyl-

Cat. No.: B12331097
M. Wt: 207.23 g/mol
InChI Key: BBCIGZLMIUIEOT-UHFFFAOYSA-N
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Description

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of cofactors and pigments in various organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of Amino Precursors: Starting from 2,4,5-triamino-6-hydroxypyrimidine and reacting with acetone under acidic conditions.

    Condensation Reactions: Using 2,4-diamino-6-hydroxypyrimidine with methyl ketones in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Batch Processing: Using large reactors to carry out the cyclization reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pterin derivatives.

    Reduction: Formation of dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Pterin derivatives.

    Reduction Products: Dihydropteridine derivatives.

    Substitution Products: Alkylated or acylated pteridine derivatives.

Scientific Research Applications

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions and as a cofactor in biological systems.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, influencing various metabolic processes. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    Pterin: A parent compound in the pteridine family.

    Biopterin: A naturally occurring pteridine derivative involved in enzymatic reactions.

    Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.

Uniqueness

2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is unique due to its specific structural features, such as the trimethyl substitution and the dihydropteridine ring. These features may confer distinct chemical and biological properties compared to other pteridine derivatives.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-6,7,7-trimethyl-3,4a-dihydropteridin-4-one

InChI

InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h5H,1-3H3,(H3,10,12,13,14,15)

InChI Key

BBCIGZLMIUIEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=O)NC(=NC2=NC1(C)C)N

Origin of Product

United States

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